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The following table summarizes the essential quantitative data from the phase I clinical trial of LMP776

(Indimitecan) in humans [1]:

Parameter Details / Value

ClinicalTrials.gov ID NCT01051635

Patient Population Adults with advanced, refractory solid tumors or lymphomas (n=34)

Administration Intravenous, 1-hour infusion

Dosing Schedule Once daily for 5 days (QDx5), in 28-day cycles

Maximum Tolerated Dose (MTD) 12 mg/m²/day

Common DLTs Hypercalcemia, anemia, hyponatremia

Objective Response Rate 0% (No objective responses were observed in this trial)

Experimental Protocol: Key Clinical Assessments

For a comprehensive view, here are the methodologies used in the clinical trial to evaluate LMP776's activity

and safety [1]:
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Trial Design: The study used a Simon accelerated titration design to determine the MTD. After the

MTD was established, an expansion cohort was enrolled for further evaluation.
Safety & Efficacy Monitoring:

Adverse Events: Monitored and graded according to the Common Terminology Criteria for
Adverse Events (CTCAE v4.0).

Tumor Response: Assessed by serial CT scans and evaluated according to Response
Evaluation Criteria in Solid Tumors (RECIST v1.1) criteria. Scans were performed every other

cycle for the first year, then every 3 cycles thereafter.
Pharmacokinetic (PK) Analysis: Blood samples were collected during cycle 1. Plasma

concentrations of LMP776 were analyzed using a validated liquid chromatography-mass
spectrometry (LC-MS or LC-MS/MS) method. Pharmacokinetic parameters like AUC (Area Under the

Curve) were calculated using non-compartmental analysis.
Pharmacodynamic (PD) Biomarker Analysis (from associated LMP744 data): While specific

tumor biopsies were not detailed for LMP776 patients, the related drug LMP744 (another
indenoisoquinoline) showed that tumor response was associated with high baseline expression of

SLFN11. Post-treatment biopsies measured increases in DNA damage and repair markers, including:
γH2AX (a marker for double-stranded DNA breaks)

Phosphorylated KAP1 (pKAP1) (a downstream target of ATM)
RAD51 (involved in homologous recombination repair)

Cleaved Caspase-3 (cCasp3) (a marker of apoptosis)

Proposed Mechanism of Action & DNA Damage
Response

Based on the clinical data, the following diagram illustrates the mechanism of Topoisomerase I (TOP1)

inhibitors like Indimitecan and the subsequent cellular DNA damage response that was measured in related

studies [1].
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Measured Biomarkers

TOP1 Inhibition by Indimitecan

Stabilized TOP1-DNA
Cleavage Complexes (TOP1cc)

Collision with Replication Fork

Formation of Double-Stranded Breaks (DSBs)

DNA Damage Response (DDR) Activation

γH2AX pKAP1 RAD51

Measured Biomarkers

Apoptosis Signaling

Cleaved Caspase-3

Click to download full resolution via product page

Insights for Preclinical Research

Since the original mouse model data is not available in the searched literature, here are suggestions for

planning your experiments:
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Consult Earlier Publications: The clinical study mentions that LMP776 was selected based on

favorable activity in the NCI-60 cell line panel and demonstrated "sufficient target engagement and
anti-tumor efficacy to initiate clinical trials" in mouse models [1]. The specific, earlier preclinical

studies describing these models and their dosing are likely found in publications prior to the 2025
clinical paper.

Consider a Comparative Approach: The clinical trial reference also mentions a comparative
canine lymphoma study [1]. Dosing and efficacy data from such a large-animal, spontaneous tumor

model could be highly valuable for extrapolating back to mouse models.
Focus on Biomarkers: The pharmacodynamic data suggests that SLFN11 expression could be a

key predictive biomarker for response. Including this in your mouse model analysis could help
validate your findings against the human clinical data [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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